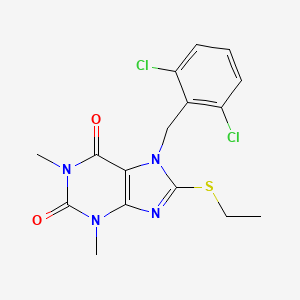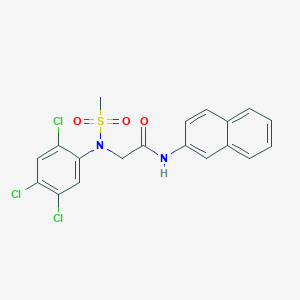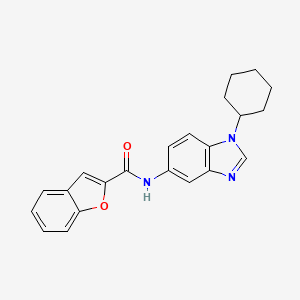![molecular formula C19H22N4O3 B3506436 (2E)-3-(3,4-dimethoxyphenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B3506436.png)
(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one
描述
(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a pyrimidinyl piperazine moiety, and a propenone linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one typically involves a multi-step process:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a condensation reaction with an appropriate reagent to form the dimethoxyphenyl intermediate.
Piperazine Derivative Formation: The pyrimidinyl piperazine derivative is synthesized separately through a series of reactions involving pyrimidine and piperazine.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the pyrimidinyl piperazine derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
作用机制
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one: shares structural similarities with other compounds containing dimethoxyphenyl and pyrimidinyl piperazine moieties.
This compound: is unique due to its specific combination of functional groups and the resulting chemical properties.
Uniqueness
The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications in various scientific fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-25-16-6-4-15(14-17(16)26-2)5-7-18(24)22-10-12-23(13-11-22)19-20-8-3-9-21-19/h3-9,14H,10-13H2,1-2H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWPLZDEUKWOGL-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-(3-chloro-2-methylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B3506359.png)
![1-(4-FLUOROBENZOYL)-3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA](/img/structure/B3506366.png)
![2-[(4-chlorophenyl)amino]-N-(4-methoxyphenyl)pyridine-3-carboxamide](/img/structure/B3506377.png)
![N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide](/img/structure/B3506379.png)

![N-{2-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B3506400.png)
![N-[4-(aminosulfonyl)benzyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B3506403.png)
![N-(4-bromo-3-chlorophenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3506417.png)



![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3506450.png)
![ethyl 4-({[2-(anilinocarbonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B3506453.png)
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINE](/img/structure/B3506454.png)
